molecular formula C47H76N14O8 B10849559 isovaleryl-DL-Arg-DL-Phe-DL-Tyr-DL-Arg-DL-xiIle-DL-Lys-NH2

isovaleryl-DL-Arg-DL-Phe-DL-Tyr-DL-Arg-DL-xiIle-DL-Lys-NH2

Cat. No.: B10849559
M. Wt: 965.2 g/mol
InChI Key: WYGLGBXUEUHKTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isovaleryl-DL-Arg-DL-Phe-DL-Tyr-DL-Arg-DL-xiIle-DL-Lys-NH2 is a synthetic peptide composed of multiple amino acids. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both D- and L-forms of amino acids in the peptide sequence adds to its complexity and potential functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isovaleryl-DL-Arg-DL-Phe-DL-Tyr-DL-Arg-DL-xiIle-DL-Lys-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Each amino acid is activated and coupled to the growing chain using reagents such as carbodiimides or uronium salts.

    Deprotection Steps: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage from Resin: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this peptide would follow similar principles but on a larger scale. Automated peptide synthesizers can be used to streamline the process, ensuring high purity and yield. Quality control measures such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to verify the peptide’s composition and purity.

Chemical Reactions Analysis

Types of Reactions

Isovaleryl-DL-Arg-DL-Phe-DL-Tyr-DL-Arg-DL-xiIle-DL-Lys-NH2 can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at the tyrosine residue, using reagents like hydrogen peroxide.

    Reduction: Reduction reactions can target disulfide bonds if present, using agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted or modified using specific reagents to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: N-hydroxysuccinimide (NHS) esters, carbodiimides.

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

Isovaleryl-DL-Arg-DL-Phe-DL-Tyr-DL-Arg-DL-xiIle-DL-Lys-NH2 has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of isovaleryl-DL-Arg-DL-Phe-DL-Tyr-DL-Arg-DL-xiIle-DL-Lys-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Isovaleryl-DL-Arg-DL-Phe-DL-Tyr-DL-Arg-DL-Ile-DL-Lys-NH2: Similar structure but with L-isoleucine instead of xiIle.

    Isovaleryl-DL-Arg-DL-Phe-DL-Tyr-DL-Arg-DL-Val-DL-Lys-NH2: Contains valine instead of xiIle.

Uniqueness

Isovaleryl-DL-Arg-DL-Phe-DL-Tyr-DL-Arg-DL-xiIle-DL-Lys-NH2 is unique due to the presence of xiIle, which may confer distinct structural and functional properties compared to other peptides with more common amino acids.

Properties

Molecular Formula

C47H76N14O8

Molecular Weight

965.2 g/mol

IUPAC Name

6-amino-2-[[2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[5-(diaminomethylideneamino)-2-(3-methylbutanoylamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]hexanamide

InChI

InChI=1S/C47H76N14O8/c1-5-29(4)39(45(69)57-33(40(49)64)15-9-10-22-48)61-42(66)35(17-12-24-55-47(52)53)58-43(67)37(27-31-18-20-32(62)21-19-31)60-44(68)36(26-30-13-7-6-8-14-30)59-41(65)34(16-11-23-54-46(50)51)56-38(63)25-28(2)3/h6-8,13-14,18-21,28-29,33-37,39,62H,5,9-12,15-17,22-27,48H2,1-4H3,(H2,49,64)(H,56,63)(H,57,69)(H,58,67)(H,59,65)(H,60,68)(H,61,66)(H4,50,51,54)(H4,52,53,55)

InChI Key

WYGLGBXUEUHKTI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CC(C)C

Origin of Product

United States

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